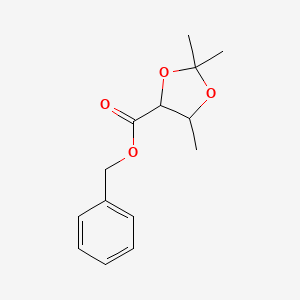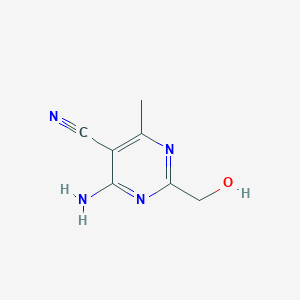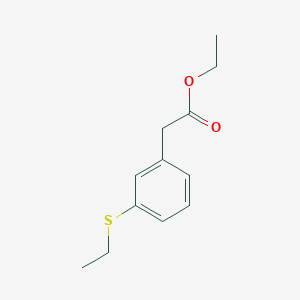
(2,2-Dimethylpiperazin-1-yl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylpiperazin-1-yl)-phenylmethanone is an organic compound that features a piperazine ring substituted with two methyl groups at the 2-position and a phenylmethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpiperazin-1-yl)-phenylmethanone typically involves the reaction of 2,2-dimethylpiperazine with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the piperazine nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane or toluene and bases such as triethylamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be further functionalized with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of (2,2-Dimethylpiperazin-1-yl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylmethanone group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
(2,2-Dimethylpiperazin-1-yl)-ethanone: Similar structure but with an ethanone group instead of phenylmethanone.
(2,2-Dimethylpiperazin-1-yl)-propylmethanone: Contains a propylmethanone group instead of phenylmethanone.
Uniqueness: (2,2-Dimethylpiperazin-1-yl)-phenylmethanone is unique due to the presence of the phenylmethanone group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(2,2-dimethylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-13(2)10-14-8-9-15(13)12(16)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
InChIキー |
WSSKZNITKJGZTN-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCN1C(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)



![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)

![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)

